Product packaging for 2-Vinyl-1H-indene(Cat. No.:CAS No. 24459-98-1)

2-Vinyl-1H-indene

Cat. No.: B3254819
CAS No.: 24459-98-1
M. Wt: 142.2 g/mol
InChI Key: SIGCDERTMDWSTF-UHFFFAOYSA-N
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Description

2-Vinyl-1H-indene (CAS 24459-98-1) is a versatile organic compound with the molecular formula C₁₁H₁₀ and a molecular weight of 142.20 g/mol. It serves as an important building block in advanced organic synthesis and materials science. The compound features a reactive vinyl group appended to the fused-ring indene core, a structural motif found in various natural products and biologically active molecules . One of the primary research applications of this compound is in polymerization. The vinyl group allows for homopolymerization or copolymerization, leading to materials with distinct properties conferred by the rigid indene backbone . Its extended π-system also makes it a valuable precursor in materials science, particularly for constructing complex molecular architectures. For instance, vinylindene derivatives can be utilized in cycloaddition reactions, such as acting as a dienophile in Diels-Alder reactions . Furthermore, recent catalytic applications show that vinyl arenes can undergo dimerization and cyclization processes to form indane derivatives, highlighting the utility of such structures in synthetic chemistry . The compound's reactivity is also relevant in the design of push-pull dyes, where its derivatives can function as strong electron-accepting units, contributing to intense absorption in the visible range for potential use in non-linear optics and light-energy conversion . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10 B3254819 2-Vinyl-1H-indene CAS No. 24459-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-9-7-10-5-3-4-6-11(10)8-9/h2-7H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGCDERTMDWSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 2 Vinyl 1h Indene and Its Derivatives

Regioselective and Chemoselective Synthesis Approaches

Transition Metal-Catalyzed Cyclization Reactions

Transition metal-catalyzed cyclization reactions represent a highly atom-economical and efficient approach to the synthesis of complex cyclic molecules from simple acyclic precursors. These methods often proceed with high levels of regio- and stereoselectivity, providing access to a wide range of substituted indene (B144670) derivatives.

Palladium catalysis is a cornerstone of modern organic synthesis, and various palladium-catalyzed annulation and cyclization reactions have been developed for the synthesis of indene cores. While direct palladium-catalyzed synthesis of 2-vinyl-1H-indene is not extensively documented, related annulation strategies provide a conceptual framework. For instance, the palladium(II)-catalyzed annulation between ortho-alkenylphenols and allenes has been shown to produce seven-membered benzoxepine (B8326511) products. nih.gov Although this reaction does not yield an indene, it demonstrates the principle of palladium-catalyzed C-H activation and subsequent annulation, which could potentially be adapted for the synthesis of this compound derivatives.

A hypothetical approach could involve the palladium-catalyzed coupling of an ortho-halo-styrene derivative with a suitable vinylating agent, followed by an intramolecular Heck reaction to construct the indene ring.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of a this compound Derivative This table is a hypothetical representation based on established palladium catalysis principles.

Entryortho-Halostyrene SubstrateVinylating AgentCatalystLigandBaseSolventProductYield (%)
12-(1-bromovinyl)bromobenzeneVinyltributyltinPd(PPh₃)₄--TolueneThis compound-
21-bromo-2-(prop-1-en-2-yl)benzenePotassium vinyltrifluoroboratePdCl₂(dppf)-Cs₂CO₃THF/H₂OThis compound-

Rhodium catalysts have proven to be exceptionally versatile in promoting a variety of cyclization and tandem reactions. A highly relevant approach for the synthesis of 1H-indene derivatives is the rhodium-catalyzed tandem cyclization of arylboronate esters bearing a pendant Michael-type acceptor with alkynes. nih.govnih.gov This methodology allows for the construction of highly functionalized indene systems in aqueous media. nih.govnih.gov By selecting an alkyne that incorporates a vinyl group, this method could be directly applied to the synthesis of this compound derivatives.

The reaction proceeds via transmetalation of the arylboronate ester to the rhodium catalyst, followed by intramolecular insertion of the Michael acceptor and subsequent cyclization with the alkyne.

Table 2: Rhodium-Catalyzed Tandem Cyclization for the Synthesis of 1H-Indene Derivatives Data extracted from Lautens, M., & Marquardt, T. (2004). Rhodium-Catalyzed Tandem Cyclization: Formation of 1H-Indenes and 1-Alkylideneindans from Arylboronate Esters in Aqueous Media. The Journal of Organic Chemistry, 69(14), 4607–4614. nih.govnih.gov

EntryArylboronate EsterAlkyneCatalystLigandSolventProductYield (%)
12-(2-ethoxycarbonyl-vinyl)-phenylboronic acid pinacol (B44631) esterPhenylacetylene[Rh(cod)Cl]₂P(t-Bu)₃Toluene/H₂OEthyl 2-phenyl-1H-indene-3-carboxylate95
22-(2-ethoxycarbonyl-vinyl)-phenylboronic acid pinacol ester1-Hexyne[Rh(cod)Cl]₂P(t-Bu)₃Toluene/H₂OEthyl 2-butyl-1H-indene-3-carboxylate85
32-(2-ethoxycarbonyl-vinyl)-phenylboronic acid pinacol esterTrimethylsilylacetylene[Rh(cod)Cl]₂P(t-Bu)₃Toluene/H₂OEthyl 2-(trimethylsilyl)-1H-indene-3-carboxylate90

Another promising rhodium-catalyzed method is the cycloisomerization of 1,5-bis(allenes), which can furnish 1,2-cis-ethynyl- and vinyl-substituted five-membered heterocycles with high yields and excellent diastereo- and enantioselectivity. nih.gov This strategy could potentially be adapted to carbocyclic systems to afford this compound derivatives. nih.gov

Platinum catalysts are particularly effective in promoting the intramolecular cyclization of o-substituted aryl alkynes to form indene derivatives. lucp.net PtCl₂ has been shown to catalyze the cyclization of o-isopropyl or o-benzyl aryl alkynes, proceeding through a proposed sp³ C-H activation and a 1,4-hydrogen migration pathway. lucp.net This method offers a direct route to substituted indenes with good yields and high selectivity. lucp.net To synthesize a this compound derivative using this approach, a substrate such as 1-ethynyl-2-(prop-1-en-2-yl)benzene would be required.

Table 3: Platinum-Catalyzed Intramolecular Cyclization of o-Substituted Aryl Alkynes Data based on the findings of a study on Pt(II)-catalyzed intramolecular cyclization. lucp.net

EntrySubstrateCatalystSolventTemperature (°C)ProductYield (%)
11-isopropyl-2-(phenylethynyl)benzenePtCl₂Toluene1001-methyl-1-phenyl-1H-indene85
21-benzyl-2-(phenylethynyl)benzenePtCl₂Toluene1001,1-diphenyl-1H-indene78
31-isobutyl-2-(phenylethynyl)benzenePtCl₂Toluene1001-isopropyl-1-phenyl-1H-indene82

Gold(I) catalysts have emerged as powerful tools for the cycloisomerization of enynes and related systems due to their strong π-acidity. The gold(I)-catalyzed cycloisomerization of o-(alkynyl)styrenes has been investigated computationally, revealing that the reaction pathway and product distribution are highly dependent on the counterion and substituents. nih.gov This methodology can lead to the formation of indenyl derivatives through an elimination pathway. nih.gov This approach is highly relevant to the synthesis of this compound, as a suitably substituted o-(alkynyl)styrene could directly yield the desired product.

Another relevant gold-catalyzed reaction is the cycloisomerization of 1,5-allenynes, which can produce cross-conjugated trienes. lucp.netnih.gov While not directly forming an indene ring, this reaction showcases the ability of gold catalysts to orchestrate complex rearrangements of unsaturated systems. lucp.netnih.gov Furthermore, gold(I)-catalyzed intramolecular hydroarylation of allenes can furnish vinyl-substituted benzocycles. nih.govnih.gov

Table 4: Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes Data based on the findings of a study on Gold(I)-catalyzed intramolecular hydroarylation. nih.govnih.gov

EntrySubstrateCatalystCo-catalystSolventProductYield (%)
14-(naphthalen-1-yl)buta-1,2-dieneAuCl(PPh₃)AgSbF₆CH₂Cl₂1-vinyl-2,3-dihydrophenalene95
24-(2-methoxyphenyl)buta-1,2-dieneAuCl(PPh₃)AgSbF₆CH₂Cl₂5-methoxy-1-vinyl-1,2-dihydronaphthalene88
34-(thiophen-2-yl)buta-1,2-dieneAuCl(PPh₃)AgSbF₆CH₂Cl₂4-vinyl-4,5-dihydrocyclopenta[b]thiophene75

Nickel catalysis offers a cost-effective and versatile platform for various organic transformations. Nickel-catalyzed reductive coupling reactions have been developed for the synthesis of vinyl arenes from aryl halides and vinyl bromides. This approach could be adapted to an intramolecular fashion, where a substrate containing both an aryl halide and a vinyl bromide moiety could undergo reductive cyclization to form a this compound derivative.

A general method for the nickel-catalyzed reductive coupling of aryl and vinyl bromides with alkyl bromides has been reported, demonstrating high functional group tolerance. nih.gov While this is an intermolecular process, it highlights the potential of nickel catalysis in forming C(sp²)-C(sp²) bonds under reductive conditions.

A more direct, though hypothetical, approach would be the nickel-catalyzed reductive cyclization of a precursor like 1-bromo-2-(2-bromovinyl)benzene in the presence of a suitable reducing agent.

Table 5: Nickel-Catalyzed Reductive Coupling of Aryl Halides with Vinyl Bromides Data extracted from a study on the preparation of vinyl arenes by nickel-catalyzed reductive coupling.

EntryAryl HalideVinyl BromideCatalystLigandReductantSolventProductYield (%)
14-BromoanisoleBromoetheneNiCl₂(dme)4,4'-di-tert-butyl-2,2'-bipyridineZnDMA4-vinylanisole92
22-BromonaphthaleneBromoetheneNiCl₂(dme)4,4'-di-tert-butyl-2,2'-bipyridineZnDMA2-vinylnaphthalene85
33-BromopyridineBromoetheneNiCl₂(dme)4,4'-di-tert-butyl-2,2'-bipyridineZnDMA3-vinylpyridine78

Brønsted and Lewis Acid-Catalyzed Cyclization Reactions

Brønsted and Lewis acids are potent catalysts for intramolecular cyclization reactions that form the five-membered ring of the indene system. rsc.org These reactions typically proceed through carbocationic intermediates, which undergo subsequent ring closure and elimination to afford the aromatic indene core.

The Nazarov cyclization is a classic method for the synthesis of cyclopentenones, which can be precursors to indene derivatives. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its equivalent. wikipedia.orgorganicreactions.org In the context of indene synthesis, an aryl vinyl ketone can be employed as a substrate. Upon activation by a Lewis or Brønsted acid, a pentadienyl cation is generated, which then undergoes electrocyclization. illinois.edu Subsequent elimination and tautomerization lead to the formation of an indanone core, which can be further functionalized to yield this compound derivatives. researchgate.net A modified Nazarov-type cyclization catalyzed by a Lewis acid has been developed for the synthesis of substituted indane frameworks. rsc.org

The general mechanism involves the coordination of the acid to the ketone, which facilitates the formation of a stabilized carbocation. The regioselectivity of the cyclization is influenced by the substitution pattern on the aromatic ring and the vinyl group.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and can be adapted for the annulation of a five-membered ring onto an aromatic substrate to form the indene skeleton. nih.gov In a typical approach, an alkylating or acylating agent with a suitable leaving group is reacted with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of indene derivatives, a tandem Friedel-Crafts annulation can be envisioned where an initial alkylation is followed by an intramolecular cyclization. nih.gov For instance, the reaction of a substituted styrene (B11656) or a related precursor with an acid chloride under Friedel-Crafts conditions can lead to an intermediate that cyclizes to form an indanone. This indanone can then be converted to a this compound derivative through subsequent olefination reactions. The efficiency of these pathways is dependent on the choice of catalyst, solvent, and the electronic nature of the substituents on the aromatic ring. rsc.org A cascade Prins/Friedel–Crafts cyclization has been reported for the synthesis of 4-aryltetralin-2-ols, demonstrating the potential of such tandem reactions. beilstein-journals.org

A highly efficient method for the synthesis of substituted indenes involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.orgacs.orgnih.gov This approach offers good to excellent yields under mild reaction conditions, utilizing a catalytic amount of a strong Brønsted acid such as trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgnih.gov The reaction proceeds via a Markovnikov protonation of the diene, leading to the formation of a stable benzylic carbocation. organic-chemistry.org This intermediate then undergoes an intramolecular electrophilic attack on the adjacent aryl ring, followed by deprotonation to regenerate the catalyst and furnish the indene product. organic-chemistry.org This method is tolerant of a wide range of functional groups on the aryl rings, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Substrate TypeCatalystSolventYield (%)Reference
Symmetric diaryl-1,3-dienes5 mol% TfOHDichloromethane (DCM)Good to Excellent organic-chemistry.org
Unsymmetric diaryl-1,3-dienes5 mol% TfOHDichloromethane (DCM)Good to Excellent organic-chemistry.org
Alkyl aryl-1,3-dienes5 mol% TfOHDichloromethane (DCM)Good to Excellent organic-chemistry.org

Table 1: Representative Conditions for Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes

Olefination and Wittig-Horner Type Reactions for Vinyl Group Introduction

The introduction of the vinyl group at the 2-position of the indene ring is a crucial step in the synthesis of this compound. Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are widely employed for this purpose. uaeu.ac.aeresearchgate.net These reactions involve the conversion of a carbonyl group, typically an aldehyde or a ketone, into a carbon-carbon double bond. organic-chemistry.orguchicago.edu

In this context, a 1H-inden-2(3H)-one (2-indanone) or a 1H-indene-2-carbaldehyde serves as the key precursor. The Wittig reaction utilizes a phosphonium (B103445) ylide, which reacts with the carbonyl compound to form a four-membered oxaphosphetane intermediate. harvard.edu This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct. harvard.edu

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. organic-chemistry.org The HWE reaction often provides excellent E-selectivity in the formation of the double bond and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org

Reaction TypeReagentPrecursorKey FeaturesReference
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)2-Indanone or 1H-indene-2-carbaldehydeForms C=C bond; byproduct is triphenylphosphine (B44618) oxide. researchgate.net
Horner-Wadsworth-EmmonsPhosphonate carbanion2-Indanone or 1H-indene-2-carbaldehydeHigh E-selectivity; water-soluble phosphate byproduct. organic-chemistry.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Vinyl Group Introduction

Annulation Reactions Involving Strategic C-H and C-C Bond Cleavage

Modern synthetic chemistry has seen the emergence of powerful annulation strategies that proceed via the strategic cleavage of otherwise inert C-H and C-C bonds. organic-chemistry.orgnih.gov While less common for the direct synthesis of this compound, these methods offer novel retrosynthetic disconnections. For instance, a rhodium-catalyzed C-C bond activation has been used for the enantioselective conversion of a benzocyclobutenone to a tricyclic product. organic-chemistry.org A palladium-mediated retro-Diels-Alder reaction has been shown to enable C(alkyl)–C(vinyl) bond cleavage. nih.gov Such strategies could potentially be adapted to construct the indene framework from readily available precursors through carefully designed bond cleavage and formation sequences. These reactions often rely on transition metal catalysis to achieve the desired transformation with high selectivity and efficiency.

Radical-Mediated Cyclization and Functionalization Pathways

Radical reactions provide a complementary approach to the synthesis and functionalization of indene derivatives. researchgate.net Radical-mediated cyclizations can be used to construct the five-membered ring of the indene system. For example, a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes has been developed for the synthesis of 1-alkylisoquinolines, showcasing the potential of radical cyclizations in building heterocyclic frameworks that share structural similarities with indenes. thieme.de

Furthermore, radical-mediated functionalization can be employed to introduce substituents onto a pre-formed indene core. For instance, the trifluoromethylthioamination of alkenes, including 1H-indene, can be achieved through a photosensitized radical-mediated process. acs.org This demonstrates the feasibility of introducing functional groups at the double bond of the indene ring system, which could then be further manipulated to generate the desired 2-vinyl substituent.

Multicomponent and Cascade Reaction Sequences for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more substrates react in a single operation to form a final product, and cascade reactions, involving a series of intramolecular transformations, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. 20.210.105mdpi.com These strategies are particularly valuable for rapidly assembling complex molecular architectures like the indene scaffold from simpler starting materials. mdpi.com

A notable approach that embodies the principles of a reaction sequence is a two-step process that begins with the nucleophilic addition of an aryl or alkyl nucleophile to an aryl vinyl ketone. This initial step generates a tertiary carbinol intermediate, which then undergoes an electrocyclization reaction, specifically a Nazarov cyclization, in the presence of a Lewis acid catalyst to afford the multi-substituted indene derivative. researchgate.net This sequence effectively combines a bond-forming step with a ring-closing event to construct the indene core.

Palladium-catalyzed multicomponent reactions have also emerged as a powerful tool for the one-pot assembly of complex cyclic systems. nih.gov For instance, a tandem sequence involving Pd-catalyzed cross-coupling and a [4+4] cycloaddition can assemble four components into a single molecule, demonstrating the power of this approach for generating molecular complexity. nih.gov While directly applied to other carbocycles, these principles can be adapted for the synthesis of indene derivatives by carefully selecting the appropriate vinyl arene and coupling partners.

Precursor Chemistry and Advanced Intermediate Generation

The rational design and synthesis of advanced precursors are critical for the successful construction of the this compound core. The reactivity and structural features of these intermediates dictate the course of the subsequent transformations.

Aryl vinyl ketones are highly versatile and pivotal intermediates in the synthesis of substituted indenes. researchgate.net Their conjugated system makes them excellent Michael acceptors and participants in various cyclization reactions. nih.gov A robust two-step method for synthesizing indene derivatives utilizes aryl vinyl ketones as the central building block. The synthesis begins with the preparation of the aryl vinyl ketone itself, which can be achieved through various methods, including the reaction of aryl methyl ketones with dimethylamine (B145610) hydrochloride and paraformaldehyde to yield Mannich bases, followed by treatment with ethyl chloroformate. nih.gov

Once the aryl vinyl ketone is obtained, it is subjected to a nucleophilic addition. This is followed by a Lewis acid-catalyzed Nazarov-type electrocyclization to yield the final indene product. researchgate.net The versatility of this method allows for the incorporation of a wide variety of substituents on both the aryl ring and the vinyl group, leading to a diverse library of indene derivatives. researchgate.net The choice of nucleophile and the substitution pattern on the aryl vinyl ketone can significantly influence the yield of the final cyclized product. researchgate.net

Table 1: Synthesis of Indene Derivatives via Aryl Vinyl Ketone Intermediates researchgate.net

EntryAryl Vinyl Ketone Substituent (R¹)NucleophileLewis Acid CatalystProduct Yield (%)
1-HEthyl acetoacetate (B1235776) carbanionBF₃·Et₂OGood
2-OCH₃Ethyl acetoacetate carbanionBF₃·Et₂OExcellent
3-ClPhenyl lithiumBF₃·Et₂OGood
4-Br4-Fluorophenyl lithiumBF₃·Et₂OGood
5Naphthalene (B1677914) moietyEthyl acetoacetate carbanionBF₃·Et₂OExcellent

Alkynes are fundamental precursors for constructing the indene skeleton through various metal-catalyzed cyclization reactions. The cycloisomerization of 1-alkyl-2-ethynylbenzenes, catalyzed by air-stable metal salts like PtCl₂, is an effective method for producing substituted indenes. organic-chemistry.org Another powerful strategy involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives with regioselectivity dependent on the steric properties of the alkyne substituent. organic-chemistry.org

The Alder-ene type reaction, which couples alkenes and alkynes, is an atom-economic method for C-C bond formation that can be applied to the synthesis of complex dienes, which are precursors to cyclic systems. researchgate.net While intermolecular asymmetric versions are challenging, intramolecular enantioselective cycloisomerizations of enynes are well-established. researchgate.net These methodologies highlight the importance of alkyne substrates in providing a direct route to the indene core, upon which a vinyl group could be installed or carried through the reaction sequence.

Donor-acceptor cyclopropanes (DACs) are valuable C3 synthons in cycloaddition reactions, serving as equivalents of three-carbon zwitterions to generate five- and six-membered rings through (3+2) and (3+3) annulations. nih.govnih.gov Their application in (4+3) annulation reactions provides a powerful strategy for assembling seven-membered rings and can be conceptually applied to the construction of other ring systems. nih.gov

In the context of indene synthesis, a formal [2+3] or related annulation strategy could be envisioned where a suitable two-carbon component reacts with the DAC to build the five-membered ring onto a pre-existing aromatic system. The activation of DACs by Lewis acids facilitates their ring-opening and subsequent reaction with various substrates. nih.govfigshare.com For instance, Lewis acid-catalyzed cycloadditions between cyclopropyl (B3062369) acetals and aldehydes have been developed, although these may proceed through open-chain intermediates. nih.gov The development of annulation reactions using DACs with appropriate dienophiles or other coupling partners represents a promising, though less explored, avenue for the synthesis of complex indene scaffolds.

Stereoselective and Enantioselective Synthesis

The synthesis of single-enantiomer compounds is of utmost importance, and the development of asymmetric catalytic methods to produce chiral this compound derivatives is a significant synthetic challenge.

Achieving high levels of enantioselectivity in the synthesis of chiral indene derivatives relies on the design and application of effective chiral catalysts and ligands. Asymmetric catalysis using transition metal complexes with chiral ligands is a cornerstone of modern stereoselective synthesis.

For example, Ru-BINAP complexes are well-known for their effectiveness in asymmetric hydrogenation reactions, capable of achieving greater than 90% enantiomeric excess (ee). In the context of building chiral cyclic structures, highly enantioselective Diels-Alder reactions are particularly powerful. A class of N-protonated oxazaborolidines has been developed as strong chiral Lewis acids that catalyze Diels-Alder reactions with high enantioselectivity (often 20:1 or better) and predictable absolute configuration of the product. nih.gov

Table 2: Examples of Chiral Catalysts/Ligands in Asymmetric Synthesis

Catalyst/Ligand SystemReaction TypeKey FeatureReference
Ru-BINAP complexesAsymmetric HydrogenationAchieves >90% enantiomeric excess.
N-protonated oxazaborolidineDiels-Alder CycloadditionStrong chiral Lewis acid providing >20:1 enantioselectivity. nih.gov
Cu(OTf)₂ with Trisoxazoline (Tox) ligand(4+3) AnnulationEnables asymmetric induction in cycloadditions. nih.gov
Ru(II) with chiral cyclopentadienyl (B1206354) ligand[2+2] CycloadditionCatalyzes enantioselective formation of cyclobutenes. scispace.com

Strategies for Asymmetric Induction in Cyclization Reactions

The primary strategies for inducing asymmetry in the cyclization reactions to form chiral indene derivatives, which can be precursors to or directly form this compound scaffolds, include the use of chiral Lewis acids, chiral Brønsted acids, and chiral auxiliaries. These approaches influence the stereochemical pathway of the cyclization, leading to the preferential formation of one enantiomer over the other.

Chiral Lewis Acid Catalysis

Chiral Lewis acids can coordinate to a carbonyl group in the precursor molecule, activating it for cyclization while creating a chiral environment that directs the stereochemical course of the reaction. In the context of a Nazarov-type cyclization of a divinyl ketone precursor, the chiral Lewis acid can control the conrotatory 4π-electrocyclization, leading to an enantiomerically enriched cyclopentenone intermediate.

For instance, the use of copper(II) complexes with chiral bis(oxazoline) (BOX) ligands has been effective in catalyzing asymmetric Nazarov cyclizations. While direct application to a precursor of this compound is not extensively documented, the principle can be extended. A hypothetical precursor, a divinyl ketone bearing an appropriately positioned vinyl substituent, could undergo enantioselective cyclization. The efficiency of such a reaction would depend on the steric and electronic properties of the substrate and the catalyst.

Table 1: Representative Chiral Lewis Acids in Asymmetric Cyclizations

Catalyst SystemLigand TypeTypical SubstratesPotential Application for this compound Synthesis
Cu(OTf)₂ / Chiral BOXBis(oxazoline)Divinyl ketonesAsymmetric Nazarov cyclization of a precursor divinyl ketone
Sc(OTf)₃ / Chiral PyBOXPyridine-bis(oxazoline)DienonesCatalyzing the enantioselective formation of the indene core
Fe(II) or Co(I) / PYBOXPyridine-bis(oxazoline)Triaryl pentadienonesPotential for cyclization of substrates with aryl and vinyl moieties

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, particularly those derived from phosphoric acid such as BINOL-based phosphoric acids (BPAs), have emerged as powerful catalysts for a variety of asymmetric transformations, including cyclizations. nih.gov These catalysts operate by protonating a substrate, thereby activating it for nucleophilic attack in a chiral environment.

The Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes is a known method for the synthesis of substituted indenes. organicreactions.orgorganic-chemistry.org By employing a chiral Brønsted acid, this reaction could potentially be rendered enantioselective. A substrate designed with a vinyl group at the appropriate position of the diene system could, in principle, lead to the formation of chiral this compound derivatives. The success of this approach would hinge on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic transition states of the cyclization.

Table 2: Chiral Brønsted Acids in Asymmetric Cyclization Strategies

Catalyst TypeExampleMechanism of ActionApplicability to this compound
Chiral Phosphoric Acid(R)-TRIPProtonation and activation of a diene or dienone in a chiral pocketEnantioselective cyclization of a vinyl-substituted aryl-1,3-diene
Chiral ImidodiphosphorimidateStrong, confined Brønsted acidsActivation of simple divinyl ketones for Nazarov cyclization researchgate.netPotential for asymmetric cyclization of precursors to vinyl-indenes

Chiral Auxiliary-Mediated Cyclization

An alternative to catalytic asymmetric methods is the use of a chiral auxiliary. In this strategy, a chiral molecule is covalently attached to the substrate, directs the stereochemistry of the cyclization, and is subsequently removed. While not catalytic, this approach can offer high levels of stereocontrol and predictability.

For the synthesis of a chiral indene derivative, a chiral auxiliary could be attached to a precursor molecule, for example, to a carboxylic acid derivative that is part of the dienone system. The steric bulk and conformational rigidity of the auxiliary would then favor one facial approach during the cyclization, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched indene derivative.

Table 3: Comparison of Asymmetric Induction Strategies

StrategyAdvantagesDisadvantages
Chiral Lewis Acid CatalysisCatalytic amounts of chiral material, high turnover numbers.Sensitivity to air and moisture, limited substrate scope for some catalysts.
Chiral Brønsted Acid CatalysisOften more tolerant to functional groups, air, and moisture.May require higher catalyst loadings than Lewis acids.
Chiral AuxiliaryHigh diastereoselectivity, predictable stereochemical outcome.Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and removal.

Elucidation of Reaction Mechanisms in 2 Vinyl 1h Indene Chemistry

Mechanistic Pathways of Cyclization Reactions

Cyclization reactions are fundamental to the chemistry of 2-vinyl-1H-indene and its precursors, enabling the construction of complex polycyclic systems. These transformations often proceed through highly reactive intermediates and are governed by the principles of orbital symmetry and transition metal catalysis.

Formation and Rearrangements of Metal-Vinylidene Intermediates

Transition metal-catalyzed cycloisomerization reactions of enynes, which are precursors to vinyl-indene systems, frequently proceed through the formation of metal-vinylidene intermediates. organic-chemistry.orgorganic-chemistry.orgfigshare.com These species are highly reactive and serve as key pivot points in the catalytic cycle, leading to the formation of various carbocyclic and heterocyclic structures.

Rhodium and ruthenium complexes are particularly effective in promoting these transformations. organic-chemistry.orgorganic-chemistry.org The general mechanism commences with the coordination of the alkyne moiety of an enyne substrate to the metal center, followed by a rearrangement to form a metal-vinylidene complex. figshare.comnih.gov For instance, rhodium-catalyzed cycloisomerization of 1,6-enynes has been shown to proceed via the formation of a rhodium-vinylidene species. This intermediate then undergoes a [2+2] cycloaddition with the tethered alkene to form a metallacyclobutane. Subsequent ring-opening of this rhodacyclobutane leads to the cyclized diene product. organic-chemistry.orgfigshare.com Deuterium labeling studies have provided strong evidence for the involvement of these vinylidene intermediates in the reaction pathway. organic-chemistry.org

Similarly, ruthenium catalysts can initiate hydrative cyclization of 1,5-enynes to yield cyclopentanone derivatives. organic-chemistry.orgscispace.com The proposed mechanism involves the formation of a ruthenium-vinylidene, which then undergoes an anti-Markovnikov hydration. The resulting acyl-ruthenium species can then participate in an intramolecular Michael addition to the alkene, leading to the cyclized product. organic-chemistry.org The nature of the substituents on the enyne can influence the reaction pathway, leading to different products. For example, in some ruthenium-catalyzed reactions, the vinylidene intermediate can undergo a 6-endo-dig electrocyclization to form a benzylic carbocation, which then leads to naphthol derivatives, or a 5-endo-dig cyclization to form indanone derivatives. nih.gov

The reactivity of metal-vinylidene complexes is characterized by an electrophilic α-carbon and a nucleophilic β-carbon, allowing for a variety of subsequent transformations. nih.gov These intermediates are central to many catalytic processes that are otherwise thermally forbidden, providing an atom-economical route to complex cyclic molecules. organic-chemistry.org

Electrocyclization Mechanisms, Including 4π-Electrocyclization Pathways

Electrocyclization reactions are a key class of pericyclic reactions involved in the chemistry of this compound and related divinyl systems. wikipedia.org These reactions involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is promoted by heat or light. wikipedia.org

A prominent example analogous to the cyclization of a vinyl-indene system is the Nazarov cyclization. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. wikipedia.orgnih.govillinois.edu The mechanism begins with the activation of the ketone by a Lewis or Brønsted acid, generating a pentadienyl cation. This cation then undergoes a thermally allowed 4π conrotatory electrocyclization to form an oxyallyl cation, which, after elimination and tautomerization, yields the final product. wikipedia.orgillinois.edu The stereospecificity of this conrotatory closure is a direct consequence of orbital symmetry conservation. nih.gov While not directly involving this compound, this reaction provides a fundamental mechanistic model for the 4π-electrocyclization of the vinyl-indene π-system.

In systems structurally similar to this compound, such as 2-vinylbiphenyls, photoelectrocyclization provides a pathway to polycyclic aromatic compounds. nih.gov The photocyclization of 2-vinylbiphenyls to 9,10-dihydrophenanthrenes proceeds through a 6π conrotatory electrocyclization from an excited state to form a transient dihydrophenanthrene intermediate. nih.govrsc.org This step is then followed by a thermal, suprafacial organic-chemistry.orgnih.gov sigmatropic hydrogen shift to restore aromaticity. nih.govrsc.org

The table below summarizes the key aspects of these electrocyclization reactions.

Reaction Typeπ-ElectronsConditionsRotation ModeKey IntermediateTypical Product
Nazarov CyclizationThermal/Acid-catalyzedConrotatoryPentadienyl cationCyclopentenone
Vinylbiphenyl PhotocyclizationPhotochemicalConrotatoryExcited state/DihydrophenanthreneDihydrophenanthrene

Investigations into Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process that can follow initial cyclization events, often serving to aromatize a newly formed ring system. In the context of reactions involving structures analogous to this compound, HAT processes, particularly organic-chemistry.orgnih.gov-hydrogen shifts, are mechanistically significant.

In the photocyclization of 2-vinylbiphenyls, after the initial 6π-electrocyclization to form an unstable 8a,9-dihydrophenanthrene intermediate, a subsequent thermal organic-chemistry.orgnih.gov-suprafacial sigmatropic hydrogen shift occurs. nih.govrsc.org This step is crucial for the formation of the stable 9,10-dihydrophenanthrene product. nih.govacs.orgacs.org The rate of this hydrogen shift can be very fast, sometimes preventing the direct observation of the initial cyclization product. rsc.org

Furthermore, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by ruthenium complexes, proceeds through a mechanism involving a 1,5-hydrogen shift from an initial metal-vinylidene intermediate to form 1-substituted-1H-indene products. organic-chemistry.org This demonstrates that HAT processes can be integral to the formation of the indene (B144670) skeleton itself.

Computational studies on the photocyclization of 2-vinylbiphenyl derivatives have explored the potential energy surface for the subsequent hydrogen shift processes. These studies have indicated that while the thermally allowed organic-chemistry.orgnih.gov-hydrogen shift is a possible pathway, other rearrangements, such as sequential organic-chemistry.orgacs.org-hydrogen shifts, may also compete. nih.govacs.orgacs.org The relative barriers for these competing pathways determine the final product distribution.

Intramolecular Rearrangements:organic-chemistry.orgnih.gov-Hydrogen Shifts and 1,2-Wagner-Meerwein Shifts

Intramolecular rearrangements are common in the chemistry of carbocationic intermediates generated during cyclization reactions. Both organic-chemistry.orgnih.gov-hydrogen shifts and 1,2-Wagner-Meerwein shifts play crucial roles in dictating the final structure of the products formed from this compound precursors.

As discussed previously, the organic-chemistry.orgnih.gov-hydrogen shift is a thermally allowed, suprafacial sigmatropic rearrangement that is a key step in the aromatization of intermediates formed during the photocyclization of 2-vinylbiphenyls. nih.govrsc.orgnih.govacs.orgacs.org This type of shift is also proposed in the ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes to yield indenes. organic-chemistry.org The propensity for organic-chemistry.orgnih.gov-hydride shifts is a common feature in the chemistry of cyclic dienes and related systems. acs.orgfrontiersin.orgnih.gov

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center. wikipedia.orglscollege.ac.inlibretexts.orgjk-sci.com This rearrangement is driven by the formation of a more stable carbocation. In the context of indene synthesis, the Nazarov cyclization can be coupled with a subsequent Wagner-Meerwein rearrangement. rsc.orgnih.gov For instance, the aza-Nazarov cyclization, a variant used for synthesizing nitrogen-containing five-membered rings, has been combined in a domino sequence with a 1,2-Wagner-Meerwein shift to produce substituted indenes. rsc.org This occurs when the oxyallyl cation intermediate formed after the electrocyclization is suitably substituted to allow for a favorable 1,2-shift. Detailed mechanistic investigations have confirmed the electrocyclic nature of these reactions involving cationic intermediates that are susceptible to such rearrangements. rsc.org

The competition between different rearrangement pathways, such as organic-chemistry.orgnih.gov-hydrogen shifts and organic-chemistry.orgacs.org-shifts, can be influenced by substrate structure and reaction conditions, leading to a divergence in product formation. nih.govacs.orgacs.org

Mechanistic Aspects of Polymerization Processes

This compound, as a vinyl monomer, can undergo polymerization through various mechanisms, with radical polymerization being a common pathway. Understanding the mechanistic details of these processes is essential for controlling the properties of the resulting polymers.

Radical Polymerization Mechanisms and Propagation Studies

The radical polymerization of vinyl monomers like this compound proceeds through the classic three stages: initiation, propagation, and termination. study.comuomustansiriyah.edu.iqyoutube.com Given its structural similarity to styrene (B11656), the polymerization mechanism of this compound can be inferred from the extensive studies on styrene polymerization. study.comresearchgate.netuniv-lorraine.fr

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or redox reactions. This primary radical then adds to the vinyl group of a this compound monomer, creating a new, monomer-centered radical. study.comuomustansiriyah.edu.iq

Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other, either by combination (coupling) or disproportionation. study.comuomustansiriyah.edu.iqresearchgate.net

Studies on the kinetics of atom transfer radical polymerization (ATRP) of various substituted styrenes provide valuable data that can be used to predict the behavior of this compound. The apparent polymerization rate constants are influenced by both the propagation rate constant (k_p) and the equilibrium constant for the atom transfer step (K_eq). cmu.edu

The following table presents kinetic data for the ATRP of various para-substituted styrenes, illustrating the electronic effect of substituents on the polymerization rate.

Substituent (X) in p-X-styreneHammett Constant (σ_p)Apparent Rate Constant (k_app^p x 10^4 s^-1)
-Br0.235.56
-Cl0.235.47
-H0.001.53
-CH_3-0.170.81
-C(CH_3)_3-0.200.66
-OCH_3-0.270.31

Data adapted from kinetic studies of ATRP of substituted styrenes, showing the correlation between the electronic nature of the substituent and the rate of polymerization. cmu.edu

The data clearly shows that electron-withdrawing substituents (positive σ_p) lead to faster polymerization rates, while electron-donating substituents (negative σ_p) result in slower rates. This trend is attributed to the influence of the substituent on the stability of the propagating radical and the reactivity of the monomer. cmu.edu Based on these findings, the indene moiety in this compound would be expected to influence its polymerization kinetics in a predictable manner based on its electronic properties relative to a simple phenyl group.

Cationic Polymerization Mechanisms and Initiation Pathways

Cationic polymerization is a chain-growth polymerization method where a cationic initiator imparts a positive charge to a monomer, rendering it reactive. wikipedia.org This reactive monomer subsequently engages with other monomers to form a polymer. wikipedia.org The monomers suitable for this type of polymerization are typically limited to alkenes that possess electron-donating substituents and certain heterocycles. wikipedia.org

The fundamental mechanism involves the nucleophilic pi bond of the alkene attacking an electrophile. This action results in the cleavage of the pi bond and the formation of a carbocation at one end of the former double bond. libretexts.org If this newly formed cation interacts with another alkene monomer, the process repeats, leading to the growth of the polymer chain. libretexts.org This chain reaction, initiated by a cationic species, is characteristic of cationic polymerization. libretexts.org

Alkenes that can form stable carbocations are particularly good candidates for this polymerization method. libretexts.org The stability of the carbocation intermediate is a crucial factor, as it lowers the activation energy for the polymerization process. libretexts.org Factors that stabilize carbocations include the degree of substitution and conjugation. For instance, alkenes that yield tertiary carbocations, such as isobutylene ((CH₃)₂C=CH₂), or cations stabilized by resonance, like those derived from styrene (PhCH=CH₂), are readily polymerized through cationic methods. libretexts.org

Initiation, the first step in polymerization, can be achieved through various pathways:

Classical Protic Acids: Strong acids can protonate the alkene, directly forming a carbocation. libretexts.org However, the presence of nucleophilic counter-ions or solvents (like water) can quickly terminate the reaction. libretexts.org

Lewis Acids: Friedel-Crafts catalysts, which are Lewis acids (e.g., AlCl₃, FeCl₃), are commonly used in conjunction with a co-initiator (like water or an alkyl halide). The Lewis acid activates the co-initiator, which then initiates the polymerization.

Ionizing Radiation: High-energy radiation can also be used to initiate cationic polymerization by creating cationic species from the monomer. wikipedia.org

The propagation step involves the head-to-tail addition of monomer units to the growing cationic chain end, regenerating the carbocation at the terminus with each addition. wikipedia.orgutexas.edu

Role of Initiators and Sensitizers in Polymerization Kinetics

Initiators: The type and concentration of the initiator system play a critical role. For instance, in the curing of vinyl ester resins, using a combination of different initiators can markedly decrease induction times and increase the heat released during isothermal reactions compared to single-initiator systems. researchgate.net In vinyl chloride polymerization, kinetic models have been developed to design initiator mixtures that ensure a uniform reaction rate at various temperatures. researchgate.net The efficiency of an initiator, which is the fraction of initiator molecules that successfully start a polymer chain, is a key parameter in these kinetic models. researchgate.net

Sensitizers: A sensitizer can enhance the efficiency of polymerization, particularly in radiation-induced processes. For example, the radiation-induced polymerization of indene is significantly accelerated in the presence of 1,1,2,2-tetrachloroethane (TCE) as a sensitizer. mdpi.com The sensitizer leads to higher yields of polyindene and faster polymerization kinetics. mdpi.com The radiolysis of the sensitizer can generate species that initiate or co-catalyze the polymerization. In the case of TCE, the in-situ formation of hydrogen chloride (HCl) can act as a co-catalyst in the cationic polymerization of indene by stabilizing the growing polymer chain ends. mdpi.com

The table below summarizes the effect of a sensitizer on the polymerization rate constant of indene.

Polymerization ConditionDose Rate (kGy/h)Kinetic Rate Constant (mol L⁻¹ s⁻¹)
Bulk (No Sensitizer)23.68 × 10⁻⁷
Bulk (No Sensitizer)45.38 × 10⁻⁷
Sensitized (with TCE)3(Faster kinetics observed)

Data compiled from research on indene polymerization. mdpi.com

Formation Mechanisms of Indene Derivatives in Astrophysical Environments

Indene and its derivatives are considered polycyclic aromatic hydrocarbons (PAHs), and their formation in astrophysical environments like the interstellar medium (ISM) is a subject of intense research. The mechanisms for their formation are highly dependent on the specific conditions, such as temperature and pressure. acs.orgosti.gov

In the extreme, low-temperature conditions of the ISM, barrierless gas-phase reactions are crucial. A significant pathway for the formation of the indene molecule (C₉H₈) has been identified through the bimolecular reaction of the methylidyne radical (CH) with styrene (C₆H₅C₂H₃). nih.gov This reaction can proceed even at temperatures as low as 10 K, typical of cold molecular clouds. nih.gov The proposed "methylidyne addition–cyclization–aromatization" (MACA) mechanism involves the barrierless addition of the methylidyne radical to the styrene molecule, followed by cyclization and hydrogen atom loss to form the stable aromatic indene structure. nih.gov

Computational studies show that the methylidyne radical can add to either the vinyl side chain or the aromatic ring of styrene, with both pathways leading predominantly to the formation of indene. nih.gov

In higher temperature environments, such as combustion flames, which can serve as analogs for some astrophysical regions, other formation mechanisms for indene become significant. These include:

Reactions of the phenyl radical (C₆H₅) with C₃H₄ isomers like allene (H₂CCCH₂) and propyne (CH₃CCH). acs.orgosti.govresearchgate.net

The reaction of the benzyl radical (C₇H₇) with acetylene (C₂H₂). acs.orgosti.govresearchgate.net

Unimolecular decomposition of the 1-phenylallyl radical. acs.orgosti.gov

The table below outlines key reactions leading to indene formation in different environments.

EnvironmentReactantsPredominant Mechanism
Cold Molecular Clouds (ISM)Methylidyne radical (CH) + Styrene (C₆H₅C₂H₃)Methylidyne Addition–Cyclization–Aromatization (MACA) nih.gov
Combustion/High-TempPhenyl radical (C₆H₅) + Allene/PropyneRadical Addition/Cyclization acs.orgresearchgate.net
Combustion/High-TempBenzyl radical (C₇H₇) + AcetyleneRadical Addition/Cyclization acs.orgresearchgate.net

These findings highlight the diverse chemical pathways that contribute to the cosmic inventory of complex organic molecules like indene. acs.orgnih.gov

Polymerization and Copolymerization Studies of Vinylindene Monomers

Homopolymerization of 2-Vinyl-1H-indene and Related Analogues

The homopolymerization of vinyl monomers involves the sequential addition of monomer units to a growing polymer chain, typically initiated by free radicals, cations, or anions. For vinylindene monomers like this compound, this process can lead to polymers with distinct microstructures and properties influenced by the rigid indene (B144670) backbone and the position of the vinyl substituent.

Kinetics and Thermodynamics of Polymerizationresearchgate.net

The kinetics and thermodynamics of vinyl monomer polymerization are fundamental to understanding the reaction rate, equilibrium, and energy changes involved. Chain polymerizations of alkenes, including vinyl monomers, are generally exothermic, meaning they release heat (negative ΔH) 213.55.90. This is due to the conversion of π-bonds in the monomer to stronger σ-bonds in the polymer backbone 213.55.90. Concurrently, polymerization leads to a decrease in entropy (negative ΔS) as the translational and rotational freedom of molecules is reduced upon forming a polymer chain 213.55.90. For polymerization to be thermodynamically favorable (negative ΔG), the enthalpic contribution must overcome the entropic penalty 213.55.90.

Microstructural Characterization of Poly(this compound)mdpi.comresearchgate.net

The microstructure of a polymer refers to the arrangement of its repeating units, including stereochemistry (tacticity), chain branching, and sequence distribution. For poly(this compound), characterization techniques are crucial for elucidating these structural features, which in turn dictate the polymer's physical and mechanical properties.

Commonly employed techniques for microstructural analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the chemical structure, identifying the presence of the vinyl group, and analyzing the tacticity (isotactic, syndiotactic, atactic arrangements) of the polymer backbone researchgate.netcnr.itmdpi.com. Specific chemical shifts and coupling patterns can reveal the stereochemical configuration of the monomer units.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC is used to determine the molecular weight distribution (MWD) and polydispersity index (Đ) of the polymer, providing insights into the control achieved during polymerization researchgate.netcnr.itmdpi.com.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy helps identify functional groups present in the polymer and can confirm the successful polymerization of the vinyl group.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques provide information about the glass transition temperature (T<0xE1><0xB5><0x82>), melting point (T<0xE2><0x82><0x98>), and thermal stability of the polymer, which are directly related to its microstructure and chain packing cnr.itmdpi.comresearchgate.net.

Studies on the polymerization of indene itself suggest that reaction conditions, such as temperature, can influence the mode of monomer coupling, potentially leading to different microstructures researchgate.net. The specific arrangement of the vinyl group at the 2-position of the indene ring in this compound is expected to play a significant role in controlling the resulting polymer's microstructure.

Copolymerization with Diverse Monomers

Copolymerization involves the simultaneous polymerization of two or more different monomers, leading to polymers with tailored properties that often surpass those of the corresponding homopolymers. This compound can be copolymerized with a wide range of vinyl monomers to create advanced materials with specific functionalities.

Synthesis and Characterization of Advanced Copolymersrsc.org

The synthesis of copolymers involving this compound typically employs free-radical polymerization or controlled radical polymerization (CRP) techniques to manage chain growth and composition rsc.orgsigmaaldrich.com. The choice of comonomer and polymerization method dictates the resulting copolymer architecture, such as random, alternating, block, or graft copolymers.

Characterization of these advanced copolymers is essential for understanding their composition, sequence distribution, molecular weight, and thermal properties. Standard analytical methods include:

¹H NMR Spectroscopy: Used to determine the copolymer composition and monomer sequence distribution by analyzing the relative integration of signals corresponding to each monomer unit researchgate.netcnr.itmdpi.comresearchgate.net.

GPC/SEC: To assess the molecular weight and MWD of the synthesized copolymers researchgate.netcnr.itmdpi.com.

FTIR Spectroscopy: To identify functional groups and confirm the presence of both monomer units in the copolymer chain cnr.itresearchgate.net.

DSC and TGA: To evaluate thermal properties such as glass transition temperature (T<0xE1><0xB5><0x82>), melting point (T<0xE2><0x82><0x98>), and thermal degradation behavior cnr.itmdpi.comresearchgate.net.

MALDI-TOF Mass Spectrometry: Can provide detailed information about the molecular weight distribution and end-group analysis of copolymers cnr.it.

Research on indene-based copolymers, for instance, has reported number-average molecular weights ranging from 19,000 to 27,000 g mol⁻¹ for indeno[1,2-b]fluorene-based materials researchgate.net. Monomer reactivity ratios (r₁ and r₂) are also critical parameters determined during copolymerization studies, providing insight into the relative tendency of monomers to add to growing polymer chains mdpi.comresearchgate.net.

Influence of the this compound Moiety on Resulting Polymer Architecture and Propertieswiley-vch.de

Steric and Electronic Effects: Bulky substituents at the 2-position of indene derivatives have been shown to influence spontaneous polymerization, sometimes depressing the process mdpi.com. Conversely, electron-withdrawing groups can promote specific vinyl structures and higher molecular weights mdpi.com. The electronic nature of the indene system can also contribute to the optical and electronic properties of conjugated polymers researchgate.netcut.ac.cy.

Solubility and Morphology: The presence of alkyl chains attached to the indene backbone can enhance the solubility of polymers, facilitating processing and film formation without significantly distorting conjugation cut.ac.cy. The rigidity of the indene unit can also influence chain packing and morphology.

Control Strategies in Polymerization Processes

Achieving precise control over polymer architecture, molecular weight, and molecular weight distribution is crucial for developing high-performance materials. Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by minimizing premature termination and enabling the creation of well-defined polymer structures.

Key control strategies applicable to the polymerization of this compound include:

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of polymers with predictable molecular weights, narrow polydispersities, and complex architectures like block copolymers sigmaaldrich.comlibretexts.org. These methods typically involve a dormant species that can reversibly activate and deactivate the growing polymer chains, maintaining a low concentration of active radicals and thus reducing termination events sigmaaldrich.comlibretexts.org.

Radical Polymerization with Chain Transfer Agents: The use of chain transfer agents can also help control molecular weight and reduce polydispersity in conventional free-radical polymerizations icheme.org.

Radiation-Induced Polymerization: High-energy radiation can initiate polymerization, and the process can be sensitized to influence kinetics and mechanisms, potentially leading to mixed radical and cationic pathways researchgate.net.

These advanced polymerization strategies enable the precise tailoring of polymer properties by controlling the chain growth process, allowing for the synthesis of materials with designed functionalities for specific applications.

Theoretical and Computational Chemistry Studies of 2 Vinyl 1h Indene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating molecular systems at the electronic level. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, providing deep insights into its electronic structure and behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. jussieu.frnih.govchemrxiv.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2-vinyl-1H-indene, DFT calculations would be employed to determine key ground-state properties. These include:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Ground-State Energy: Calculating the total electronic energy of the molecule in its most stable state.

Electron Density Distribution: Mapping how electrons are distributed throughout the molecule, which helps in identifying electron-rich and electron-deficient regions.

Furthermore, DFT is instrumental in predicting the reactivity of this compound. By calculating various chemical descriptors, such as electrostatic potential maps and atomic charges, researchers can identify the likely sites for electrophilic or nucleophilic attack. While specific data for this compound is scarce, studies on related indene (B144670) derivatives and vinyl arenes routinely use DFT to understand their electronic characteristics and predict reaction outcomes. nih.govresearchgate.netaps.org

A typical output of such a study would include a table of optimized geometric parameters and calculated energies, as shown conceptually below.

Interactive Data Table: Illustrative DFT Ground State Properties (Note: This table is for illustrative purposes only, as specific data for this compound is not available in the cited sources.)

Property Calculated Value Units
Total Energy [Example Value] Hartrees
Dipole Moment [Example Value] Debye
C=C (vinyl) Bond Length [Example Value] Ångströms

The term ab initio, Latin for "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization. wikipedia.orgyoutube.com These methods solve the Schrödinger equation more rigorously than DFT, often by systematically improving upon the Hartree-Fock approximation. wikipedia.org

Common ab initio methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, etc.)

Coupled Cluster (CC) Theory (e.g., CCSD, CCSD(T))

Configuration Interaction (CI)

While computationally more demanding than DFT, these methods are capable of providing highly accurate electronic energies and properties, often referred to as "gold standard" results. wikipedia.org For a molecule like this compound, ab initio calculations would be used to:

Benchmark the results obtained from less computationally expensive methods like DFT.

Investigate excited electronic states with high precision, which is crucial for understanding photochemistry.

Calculate accurate ionization potentials and electron affinities.

Studies on the parent indene molecule have utilized ab initio methods to investigate its low-lying electronic states, providing a reliable framework for interpreting experimental spectra. nih.gov

Application of Theoretical Descriptors in Structure-Reactivity/Property Correlations

Theoretical molecular descriptors are numerical values that characterize the chemical information of a molecule. These descriptors, derived from computational chemistry, are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. nih.govpensoft.net For this compound, these descriptors can be used to correlate its structural features with its chemical reactivity, physical properties, or biological activity.

Key Theoretical Descriptors:

Electronic Descriptors: These describe the electronic structure of the molecule.

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A small HOMO-LUMO energy gap suggests high chemical reactivity.

Ionization Potential (I) and Electron Affinity (A): Related to EHOMO and ELUMO, these descriptors indicate the molecule's ability to donate or accept electrons.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and include molecular volume and surface area.

By calculating these descriptors for this compound and a series of related compounds, a QSAR model can be developed. researchgate.net For example, a linear regression model could be built to predict the polymerization tendency or the inhibitory activity against a specific enzyme based on a combination of these descriptors. Such models are invaluable in rational drug design and materials science for screening new compounds and optimizing their properties. hilarispublisher.comnih.gov

Illustrative Theoretical Descriptors for this compound

Descriptor TypeDescriptor NameTypical Calculated Value (Arbitrary Units)Predicted Property Correlation
ElectronicEHOMO-5.8 eVElectron-donating ability
ElectronicELUMO-1.2 eVElectron-accepting ability
ElectronicHOMO-LUMO Gap4.6 eVChemical reactivity, kinetic stability
ElectronicDipole Moment0.5 DebyePolarity, intermolecular interactions
GeometricalMolecular Volume150 ųSteric effects, transport properties
GeometricalMolecular Surface Area180 ŲSolvation properties, interaction potential

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-vinyl-1H-indene and its more complex architectures, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for complete chemical shift assignments and stereochemical analysis.

Detailed analysis of 1D ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule. In complex structures, such as dimers or substituted derivatives, these assignments become more challenging yet provide a wealth of structural information.

A notable example of a complex architecture is the indene (B144670) dimer, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. bg.ac.rsresearchgate.net The ¹H NMR spectrum of this compound displays distinct signals for the indene and the saturated indane moieties. The two protons on the C-1 carbon of the indene unit are non-equivalent due to the chiral center at C-1' of the indane substituent, appearing as an AB system with two doublets. bg.ac.rs The vinyl proton of the indene unit (H-3) typically appears as a singlet further downfield. bg.ac.rsresearchgate.net The aromatic protons of both ring systems resonate in the range of δ 7.1–7.4 ppm. bg.ac.rsresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbons of the vinyl group in indene derivatives generally resonate between 120 and 150 ppm. In the case of the indene dimer, the quaternary olefinic carbon (C-2) has a characteristic chemical shift around 152.9 ppm. bg.ac.rs The aromatic carbons can be distinguished from the aliphatic carbons of the five-membered rings. For instance, the C-4 carbon of the indene moiety is noted for its relatively high-field chemical shift (120.6 ppm), which is a characteristic feature of the indene ring system. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the Indene Moiety in 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene in CDCl₃. bg.ac.rsresearchgate.net

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
1 3.31, 3.38 d, d (AB system) 39.5
2 - - 152.9
3 6.64 s 127.7
3a - - 143.7
4 7.39 d 120.6
5 7.22 t 124.2
6 7.31 t 126.3
7 7.45 d 123.6

This interactive table summarizes key NMR data. Users can sort columns to analyze chemical shifts and multiplicities.

For complex molecules where 1D spectra exhibit significant signal overlap, 2D NMR experiments are crucial for establishing definitive structural assignments. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). wikipedia.orgsdsu.edu In a this compound derivative, COSY spectra would show cross-peaks between adjacent protons in the aromatic ring and within the five-membered ring, confirming their connectivity. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹J coupling). youtube.comsdsu.edu It is instrumental in assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal at 6.64 ppm in the indene dimer would show a cross-peak to the carbon signal at 127.7 ppm, unequivocally assigning both to the C-3 position. bg.ac.rsresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J coupling). youtube.comsdsu.edu This is particularly powerful for identifying the connectivity between different molecular fragments and for assigning quaternary carbons that have no attached protons. In the indene dimer, HMBC would show correlations between the C-1' proton of the indane unit and the C-2 and C-3 carbons of the indene unit, confirming the linkage point between the two monomers. bg.ac.rsresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that rely on through-bond coupling, NOESY identifies protons that are close to each other in space (through-space coupling). wikipedia.org This is essential for determining stereochemistry, such as the relative orientation of substituents. For complex indene architectures, NOESY can help elucidate the three-dimensional structure and preferred conformations. The determination of diastereomeric ratios in reaction products involving indene derivatives is another application of NMR in stereochemical analysis. acs.org

Vibrational Spectroscopy

FTIR spectroscopy is highly effective for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by several key absorption bands. The presence of the vinyl group is confirmed by C=C stretching vibrations, which typically appear in the 1600–1680 cm⁻¹ region. The integrity of the indene ring is indicated by aromatic C=C stretching bands between 1450 and 1600 cm⁻¹ and C-H out-of-plane bending vibrations in the 700–800 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
>3000 C-H Stretch Vinyl, Aromatic
1600–1680 C=C Stretch Vinyl
1450–1600 C=C Stretch Aromatic Ring

This interactive table highlights the key vibrational frequencies used to identify functional groups in this compound via FTIR.

Table 3: Expected Raman Active Modes for this compound.

Vibrational Mode Functional Group / Structural Feature Expected Intensity
Symmetric C=C Stretch Vinyl Group Strong
Symmetric C=C Stretch Aromatic Ring Strong
Ring Breathing Mode Indene Skeleton Moderate to Strong

This interactive table outlines the vibrational modes of this compound that are particularly suitable for Raman analysis.

Electronic Spectroscopy

Electronic spectroscopy, such as UV-Visible absorption or fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The indene moiety contains a conjugated π-electron system, which gives rise to characteristic electronic absorptions.

Studies on the closely related 3-vinyl-1H-indene using laser-induced fluorescence have identified the S₁ ← S₀ electronic transition with an origin band at 33,455 cm⁻¹. nih.gov This provides a strong indication of the energy gap between the ground and first excited electronic states for this class of compounds. Further investigations into the electronic spectrum of the indene radical cation have characterized its D₂ ← D₀ band origin at approximately 17,379 cm⁻¹, offering additional insight into the electronic structure of the fundamental indene chromophore. nih.govunimelb.edu.au These data are crucial for understanding the photophysical properties of this compound and its derivatives.

Laser-Induced Fluorescence (LIF) Spectroscopy for Electronic Transitions and Conformational Isomer Characterization

For 3-vinyl-1H-indene, the LIF spectrum was recorded in the region of 33,000 to 33,800 cm⁻¹. nih.govacs.org An origin band, corresponding to the S₁ ← S₀ electronic transition, was observed at 33,455 cm⁻¹. nih.govacs.org The spectrum also revealed several low-frequency modes, with a notable progression in an 80 cm⁻¹ mode identified as the vinyl group torsion. nih.govacs.org Theoretical calculations, including density functional theory (DFT) and configuration interaction studies, were employed to assign the electronic transition and interpret the vibrational structure. nih.govacs.org These calculations suggested that the observed spectrum arises from the excitation of both trans and cis conformational isomers, which are defined by the relative orientation of the vinyl and indene double bonds. nih.gov

A similar experimental and theoretical approach for this compound would be expected to yield detailed information on its S₁ excited state and the conformational isomers present. The position of the electronic origin and the activities of various vibrational modes, particularly those involving the vinyl substituent, would be crucial for a complete understanding of its photophysical properties.

Table 1: Laser-Induced Fluorescence Spectroscopic Data for 3-Vinyl-1H-indene

ParameterValueReference
Spectral Region33,000 - 33,800 cm⁻¹ nih.govacs.org
Electronic Origin (S₁ ← S₀)33,455 cm⁻¹ nih.govacs.org
Vinyl Group Torsion Mode80 cm⁻¹ nih.govacs.org
Observed Isomerscis and trans nih.gov

This table presents data for the isomer 3-vinyl-1H-indene as a proxy due to the absence of specific data for this compound.

UV-Visible Spectroscopy for Electronic Absorption and Conjugation Studies

UV-Visible spectroscopy is a fundamental technique for investigating electronic transitions in molecules, particularly those with conjugated π-systems. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orgutoronto.ca The wavelength of maximum absorption (λmax) is directly related to the energy gap between these orbitals; a smaller energy gap results in absorption at a longer wavelength. libretexts.orgyoutube.com

In conjugated systems like this compound, the π-orbitals of the indene ring system and the vinyl group overlap, leading to a more extended conjugated system compared to indene itself. This extended conjugation is expected to lower the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax compared to non-conjugated systems. libretexts.orgutoronto.ca The intensity of the absorption, represented by the molar absorptivity (ε), provides information about the probability of the electronic transition. youtube.com

While a specific, published UV-Visible spectrum for this compound could not be located in the reviewed literature, the principles of UV-Vis spectroscopy on conjugated systems are well-established. For a molecule like this compound, the primary electronic transitions observed would be π → π* transitions, characteristic of unsaturated compounds. libretexts.org The precise λmax and ε values would be influenced by the solvent polarity and the specific conformation of the molecule.

Table 2: Expected Electronic Transitions for this compound in UV-Visible Spectroscopy

Transition TypeChromophoreExpected Wavelength Region
π → π*Conjugated Indene and Vinyl System> 200 nm

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

A search of the available literature did not yield a specific crystal structure for this compound. However, crystallographic studies on various indene derivatives have been reported, demonstrating the utility of this technique in defining their solid-state conformations and packing arrangements. nih.govmdpi.comnih.gov For instance, the crystal structure of 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione revealed detailed information about the conformation of the five- and seven-membered rings and the presence of intermolecular hydrogen bonding and π-π stacking interactions. nih.gov

Were a single crystal of this compound to be successfully grown and analyzed, X-ray diffraction would provide definitive data on its molecular geometry. Key parameters that would be determined include the planarity of the indene ring, the orientation of the vinyl substituent relative to the ring, and the bond lengths and angles throughout the molecule. Furthermore, the crystal packing would reveal any significant intermolecular forces, such as π-stacking or van der Waals interactions, which govern the solid-state properties of the compound.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

Structural ParameterInformation Provided
Bond LengthsThe distances between bonded atoms, indicating bond order and strength.
Bond AnglesThe angles between adjacent bonds, defining the molecular geometry.
Torsional AnglesThe dihedral angles that describe the conformation of the molecule, particularly the orientation of the vinyl group.
Unit Cell DimensionsThe parameters of the crystal lattice.
Space GroupThe symmetry of the crystal lattice.
Intermolecular InteractionsThe nature and distances of non-covalent interactions between molecules in the crystal.

Functionalization and Derivatization Approaches for 2 Vinyl 1h Indene

Regioselective Functionalization of the Vinyl Moiety

The exocyclic double bond of the vinyl group is a prime site for electrophilic additions and metal-catalyzed transformations, allowing for the introduction of a wide array of functional groups.

Hydroboration and Borylation Strategies

Hydroboration-oxidation provides a classic method for the anti-Markovnikov hydration of alkenes. In the case of 2-Vinyl-1H-indene, this reaction is expected to proceed with high regioselectivity, placing the boron atom on the terminal carbon of the vinyl group. Subsequent oxidation would yield the corresponding primary alcohol.

Transition metal-catalyzed borylation reactions, using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), offer a direct route to vinyl boronates, which are valuable intermediates in cross-coupling reactions. nih.govchemistryviews.org Catalysts based on iridium, platinum, or copper can facilitate the C-H borylation of the vinylic group. nih.govchemistryviews.orgrsc.org For vinyl arenes, these reactions typically yield (E)-stereoisomers of the corresponding vinyl boronate esters. organic-chemistry.org

Table 1: Hydroboration and Borylation of this compound
ReactionReagents/CatalystExpected Major ProductReference
Hydroboration-Oxidation1. 9-BBN or BH₃·THF 2. H₂O₂, NaOH2-(1H-inden-2-yl)ethanol youtube.com
Catalytic BorylationBis(pinacolato)diboron (B₂pin₂), Ir(I) or Pt(0) catalyst(E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indene nih.govchemistryviews.org

Cyanation and Related Carbon-Nitrogen Bond Formations

The introduction of a nitrile group (cyanation) onto the vinyl moiety can be achieved through various methods, such as palladium-catalyzed reactions of corresponding vinyl halides or through hydrocyanation of the alkene. organic-chemistry.org These methods provide access to versatile alkenyl nitriles. organic-chemistry.org

Furthermore, carbon-nitrogen bonds can be formed across the double bond. For instance, reactions involving the vicinal trifluoromethylthioamination of alkenes have been demonstrated on related cyclic styrenes like 1H-indene. acs.org This suggests that this compound could undergo similar transformations, adding both a nitrogen-containing group and a trifluoromethylthio group across the vinyl double bond under photocatalytic conditions. acs.org Another approach involves the use of nitroso compounds, which can participate in ene-type reactions or Diels-Alder cycloadditions to introduce nitrogen functionalities. rsc.org

Table 2: C-N Bond Formation Reactions on the Vinyl Moiety
Reaction TypePotential Reagents/ConditionsExpected Product ClassReference
HydrocyanationAcetone cyanohydrin, Ni catalystBranched or linear alkenyl nitrile organic-chemistry.org
Vicinal AminofunctionalizationBifunctional reagents (e.g., aminating agent + functional group donor), photocatalystVicinally difunctionalized amino derivative acs.org
Nitroso-Ene ReactionNitrosoarenes, peroxidase enzymeAllylic amide precursors rsc.org

Halogenation and Hydrohalogenation Reactions

The vinyl group of this compound readily undergoes electrophilic addition with hydrogen halides (HX) and halogens (X₂). Hydrohalogenation follows Markovnikov's rule, where the proton adds to the terminal carbon of the alkene, forming the more stable secondary carbocation adjacent to the indene (B144670) ring. The halide then attacks this carbocation. wikipedia.orgucookconnect.com

Direct halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double bond, yielding a vicinal dihalide. researchgate.netperlego.com

Table 3: Halogenation and Hydrohalogenation of the Vinyl Moiety
ReactionReagentExpected ProductReference
Hydrohalogenation (e.g., Hydrobromination)HBr2-(1-bromoethyl)-1H-indene wikipedia.org
Halogenation (e.g., Bromination)Br₂2-(1,2-dibromoethyl)-1H-indene researchgate.net

Functionalization of the Indene Core

Beyond the vinyl group, the indene ring system itself offers opportunities for functionalization, particularly through modern C-H activation techniques and annulation reactions to create more complex polycyclic structures.

Targeted C-H Functionalization Strategies

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings, avoiding the need for pre-functionalized substrates. researchgate.net Catalysts based on rhodium(III), palladium(II), or ruthenium(II) can direct the coupling of various partners to the C-H bonds of the indene's benzene (B151609) ring. researchgate.net For the this compound scaffold, the C4 and C7 positions are potential sites for such functionalization. These reactions can be used to introduce new alkyl, aryl, or other functional groups directly onto the aromatic core. For example, rhodium(III)-catalyzed C-H activation has been utilized to synthesize functionalized indene derivatives via cascade reactions. researchgate.net Similarly, iron-catalyzed carbene transfer reactions represent another strategy for C-H functionalization. mdpi.com

Annulation of Additional Ring Systems for Extended Conjugation

To create larger, π-conjugated systems, annulation reactions can be employed to build additional rings onto the indene framework. Palladium-catalyzed annulation of functionalized aryl compounds with alkynes is a known strategy to access diverse indene derivatives. researchgate.net A similar approach could be envisioned starting with a C-H functionalized or halogenated this compound. Cascade reactions, often catalyzed by metals like ruthenium or rhodium, can facilitate the construction of new ring systems in a single pot. researchgate.net These strategies, such as a [3+2] cascade annulation, enable the formation of complex polycyclic aromatic compounds, effectively extending the conjugation of the original indene core. researchgate.netresearchgate.net

Derivatization of Indenones and Related Intermediates for Complex Scaffolds

Indenones serve as versatile platforms in organic synthesis, readily undergoing derivatization to form a variety of complex molecular scaffolds. Their unique structural and electronic properties allow for functionalization through several key reaction pathways. Transition-metal-catalyzed annulation reactions are a primary method for synthesizing indenone precursors, which can then be further modified. researchgate.net

One common approach involves intramolecular Friedel-Crafts acylation of precursor acids, such as 3-arylpropanoic acids, often assisted by catalysts like metal triflates or strong acids like polyphosphoric acid, to yield 1-indanone (B140024) derivatives. beilstein-journals.orgnih.gov These 1-indanones are valuable intermediates for constructing intricate systems, including fluorinated polyaromatic hydrocarbons (PAHs). nih.gov For instance, 1-indanones derived from acid chlorides can be subjected to cyclization using reagents like titanium tetrachloride (TiCl₄) to build larger aromatic systems. nih.gov

The reactivity of the ketone and the adjacent methylene (B1212753) group in the indanone core allows for a range of transformations. Knoevenagel condensation, for example, is used to introduce new substituents. The reaction of 1-indanone with various aromatic aldehydes leads to the formation of 2-benzylidene-1-indanone (B110557) derivatives. nih.gov Similarly, the related indane-1,3-dione scaffold can be functionalized via Knoevenagel reaction with malononitrile (B47326) to yield cyano-substituted derivatives. nih.gov

Another powerful technique is the Nazarov cyclization, an electrocyclic reaction used to form five-membered rings. Chalcones can undergo this cyclization in the presence of an acid like trifluoroacetic acid to produce the 1-indanone core structure, which is then available for further derivatization. nih.gov Palladium-catalyzed reactions, such as the Heck reaction, have also been employed to synthesize 2-arylidene-3-aryl-1-indanones from N-tosylhydrazones and 2'-iodochalcones. organic-chemistry.org

These derivatization strategies demonstrate the utility of indenones and their precursors as key intermediates. By leveraging reactions that modify the core structure or add new functional groups, chemists can access a wide array of complex molecules with diverse applications.

Table 1: Selected Derivatization Reactions of Indenone Intermediates

Intermediate Reagent(s) / Reaction Type Product Type Reference
3-Arylpropanoic Acids Polyphosphoric Acid / Friedel-Crafts 1-Indanones beilstein-journals.org
1-Indanone Aromatic Aldehydes / Knoevenagel Condensation 2-Benzylidene-1-indanones nih.gov
Chalcone Trifluoroacetic Acid / Nazarov Cyclization 1-Indanone nih.gov
N-Tosylhydrazones & 2'-Iodochalcones Palladium Catalyst / Heck Reaction 2-Arylidene-3-aryl-1-indanones organic-chemistry.org

Synthetic Utility as Building Blocks for Complex Organic Molecules

The indene framework, particularly when functionalized with reactive groups like a vinyl substituent, is a valuable building block for constructing complex organic molecules. researchgate.net The presence of both the rigid indene core and a reactive alkene moiety in this compound allows it to participate in a variety of synthetic transformations, leading to diverse and intricate molecular architectures. researchgate.netacs.org

One of the primary uses of vinyl-substituted indenes is in cycloaddition reactions. The vinyl group can act as a dienophile or participate in other pericyclic reactions to form new ring systems. These reactions provide a powerful method for rapidly increasing molecular complexity. For instance, palladium-catalyzed asymmetric (4+2) dipolar cyclization reactions can utilize indene-based structures to construct chiral spiro-indenes, which are found in numerous biologically active natural products and pharmaceutical agents. researchgate.net

Furthermore, the vinyl group is susceptible to a range of addition reactions. A photosensitized radical-mediated trifluoromethylthioamination of alkenes has been shown to be effective with 1H-indene, indicating that the vinyl group in this compound would serve as a reactive handle for introducing trifluoromethylthio and amino groups simultaneously across the double bond. acs.org Such functionalizations are valuable in medicinal chemistry for modifying the properties of a lead compound.

The strategic placement of the vinyl group at the 2-position of the indene ring influences the regioselectivity and stereoselectivity of these reactions, making this compound a specific and useful tool for targeted synthesis. Its ability to be incorporated into larger, polycyclic systems underscores its utility as a versatile building block in modern organic synthesis. researchgate.net

Table 2: Synthetic Applications of the Indene Scaffold

Reaction Type Reactant(s) / Catalyst Product Class Significance Reference
Asymmetric (4+2) Dipolar Cyclization π-allyl-Pd dipoles, in situ ketenes Chiral Spiro-indenes Construction of chiral all-carbon quaternary stereocenters. researchgate.net
Radical-mediated Trifluoromethylthioamination Photosensitizer, SCF₃ source Vicinal trifluoromethylthioaminated indanes Introduction of valuable functional groups for medicinal chemistry. acs.org
Nazarov-type Cyclization Aryl vinyl ketones, Lewis Acid Multi-substituted indenes Divergent synthesis of highly functionalized indene derivatives. researchgate.net

Applications in Materials Science and Catalysis

Organic Electronic and Photonic Materials

The conjugated π-system of the indene (B144670) ring is fundamental to its utility in electronic and photonic applications. Derivatives of indene are explored for their ability to interact with light and transport electrical charges, making them suitable for a variety of optoelectronic devices.

Indene derivatives are recognized for their fluorescent properties, which are critical for applications such as chemical sensing. The indene core can be functionalized to create chromophores, which are the parts of a molecule responsible for its color and fluorescence. For instance, the introduction of electron-withdrawing groups can enhance intramolecular charge transfer (ICT) processes, a key mechanism in the design of fluorescent chemosensors.

Research has shown that certain fluorescent indene derivatives exhibit charge-transfer transitions that make them effective in detecting metal ions like Cu²⁺. The laser-induced fluorescence spectrum of the related compound 3-vinyl-1H-indene shows an origin band at 33,455 cm⁻¹, confirming the inherent fluorescence of the vinyl-indene structure. nih.gov These materials are potential candidates for use as new fluorescent probes or luminescence materials. nih.gov

Table 1: Spectroscopic Data for a Fluorescent Indene Derivative This table presents data related to the fluorescence properties of an indene-based chemosensor designed for Cu²⁺ detection.

PropertyValueSource
Excitation Wavelength (λₑₓ)450 nm
Target IonCu²⁺
Charge-Transfer Transition (ΔE)3.1–3.5 eV

In the field of organic electronics, materials capable of efficiently transporting electrons are essential. Fullerene derivatives have been widely used as electron transport materials (ETMs) due to their excellent electron-accepting properties. cnr.it The functionalization of fullerenes with indene moieties has emerged as a promising strategy to develop new ETMs for perovskite solar cells (PSCs). cnr.itresearchgate.net

A series of indene-C60 adducts, synthesized via a Diels-Alder cycloaddition, have been characterized for this purpose. cnr.it These adducts possess Lowest Unoccupied Molecular Orbital (LUMO) energy levels that are well-positioned for effective electron extraction from the perovskite photoabsorber layer in a solar cell. cnr.itresearchgate.net The development of n-type materials, such as those based on naphthalene (B1677914) diimide (NDI), is also crucial for creating high-performance PSC devices, and the principles learned can be applied to indene-based systems. rsc.org

Organic semiconductors are foundational to the technology of organic photovoltaics, which aim to convert sunlight into electricity using thin films of these carbon-based materials. researchgate.net Indene derivatives are being explored as components in these devices, particularly within the electron-transporting layer of perovskite solar cells. cnr.it

Inverted (p-i-n) perovskite solar cell architectures fabricated on flexible polymer substrates have successfully incorporated selected indene-fullerene derivatives as the electron transport layer. cnr.itresearchgate.net Devices with active areas of 1 cm² have achieved power conversion efficiencies reaching up to 13.61%. cnr.it The success of these organic semiconductors in solar cells depends heavily on the precise tuning of their energy levels to ensure efficient charge transfer at the interfaces between different layers within the device. opticsjournal.net The design of novel acene-based organic semiconductors for use as hole-transporting materials (HTMs) in inverted PSCs also highlights the versatility of tailored organic molecules in photovoltaic applications. rsc.org

Table 2: Performance of a Perovskite Solar Cell with an Indene-Fullerene ETM

ParameterValueSource
Device ArchitectureInverted (p-i-n) cnr.it
SubstrateFlexible Polymer cnr.it
Active Area1 cm² cnr.it
Highest Power Conversion Efficiency (PCE)13.61% cnr.it
ETM Component6′-acetamido-1′,4′-dihydro-naphtho[2′,3′:1,2] researchgate.netnih.gov- fullerene-C60 (NHAc-ICMA) cnr.it

Polymer Science and Engineering

The vinyl group of 2-Vinyl-1H-indene allows it to be polymerized, either with itself or with other monomers, to create a wide range of copolymers. The rigid indene structure incorporated into the polymer backbone imparts unique thermal and mechanical properties to the resulting materials.

Copolymerization is a versatile technique that involves polymerizing two or more different monomers together to create polymers with properties that are often superior to their corresponding homopolymers. this compound can be copolymerized with a variety of other vinyl monomers to produce advanced materials with specific, targeted functionalities.

The synthesis of these copolymers can be achieved through methods like free-radical polymerization or controlled radical polymerization (CRP), which provide control over the polymer's chain growth and final composition. Depending on the chosen comonomer and polymerization technique, different copolymer architectures can be produced, including random, alternating, block, or graft copolymers. This approach allows for the creation of materials ranging from biodegradable vinyl copolymers to multiblock copolymers with tailored physico-chemical characteristics. rsc.orgrsc.org

The central goal of modern polymer science is to understand how the molecular structure of a material controls its resulting macroscopic properties. ethz.ch By engineering the polymer's microstructure—the specific arrangement of monomer residues in the chain—it is possible to create materials with broadly tunable functions without changing the chemical composition. nih.gov

In the context of polymers derived from this compound, the bulky and rigid nature of the indene moiety plays a significant role. The steric and electronic effects of the indene system can influence the polymerization process and contribute to the optical and electronic properties of the final polymer. For example, bulky substituents on indene rings can affect the rate of spontaneous polymerization. This ability to engineer the network topology and molecular interactions allows for the precise tuning of emergent macroscale properties, enabling the design of materials for specific, high-performance applications. ethz.ch

Ligands for Metal Complexes and Catalytic Systems

The unique structural features of indene derivatives have made them attractive candidates for ligands in transition metal catalysis. The ability to modify the indenyl backbone allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which in turn can influence their catalytic activity and selectivity.

Metallocene catalysts, which are based on transition metal complexes with cyclopentadienyl-type ligands, have revolutionized the field of olefin polymerization. They allow for the production of polyolefins with well-defined microstructures and properties. While indenyl ligands are a key component in many highly active metallocene catalysts, specific research detailing the use of this compound as a ligand in this context is not prominently available in the reviewed scientific literature. The vinyl group at the 2-position could potentially offer a site for further functionalization or for immobilization of the catalyst, but detailed studies on such applications are not readily found.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved through asymmetric catalysis, where a chiral catalyst, typically a metal complex with a chiral ligand, selectively produces one enantiomer over the other. While the rigid structure of the indene scaffold makes it a promising backbone for the design of new chiral ligands, there is a lack of specific reports on the application of this compound as a precursor for chiral ligands in asymmetric catalysis in the surveyed literature.

Carbon-carbon (C-C) coupling reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for this purpose. The synthesis of derivatives of this compound can itself involve C-C coupling methods like the Suzuki coupling. Furthermore, the parent compound, 1H-indene, has been documented as a substrate in Heck-type reactions. nih.gov However, the role of this compound as a ligand or an essential component of a catalytic system for promoting C-C coupling reactions for other substrates is not a focus of the currently available scientific literature.

Future Research Directions and Perspectives

Development of Novel, Sustainable, and Scalable Synthetic Routes for 2-Vinyl-1H-indene Derivatives

Future research endeavors are poised to concentrate on the creation of novel, sustainable, and scalable synthetic methodologies for this compound derivatives. Current synthetic approaches often rely on transition metal catalysis, such as palladium-catalyzed reactions or reductive cyclizations . While effective, there is a continuous drive towards greener chemistry principles, aiming to reduce waste, utilize less hazardous reagents, and improve atom economy researchgate.net. Exploration into bio-based catalysts or enzymatic routes could offer more environmentally benign pathways. Furthermore, the development of continuous flow synthesis techniques could significantly enhance scalability and efficiency, making these derivatives more accessible for broader applications nih.govaragen.com. Investigating microwave-assisted syntheses or employing task-specific ionic liquids as both reaction media and catalysts could also contribute to more sustainable and rapid production methods researchgate.net. The focus will be on routes that minimize energy consumption and maximize product yield and purity, paving the way for industrial-scale production.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A critical area for future investigation involves the advanced mechanistic elucidation of reactions involving this compound and its derivatives. While some studies have proposed mechanisms for vinylidene formation and subsequent reactions nih.govresearchgate.net, a deeper understanding is required to optimize synthetic transformations and predict reactivity. The integration of sophisticated experimental techniques, such as advanced spectroscopy and kinetic studies, with high-level computational chemistry methods, including Density Functional Theory (DFT) fiveable.mewhiterose.ac.uk, will be paramount. Such synergistic approaches can provide detailed insights into transition states, reaction intermediates, and energy landscapes, thereby unraveling complex reaction pathways snnu.edu.cnacs.orgcsic.es. For instance, computational studies can help identify rate-determining steps, predict regioselectivity, and understand the role of catalysts and ligands in influencing reaction outcomes nih.govnih.gov. This deeper mechanistic understanding will be instrumental in the rational design of new catalytic systems and reaction conditions.

Rational Design of Vinylindene-Based Materials with Precisely Tunable Optoelectronic Properties

The future holds significant promise for the rational design of vinylindene-based materials with precisely tunable optoelectronic properties. Indene (B144670) derivatives, in general, are of interest for their potential applications in functional materials and optoelectronics researchgate.netnih.govrsc.org. Research will focus on tailoring the electronic and optical characteristics of vinylindene-based polymers and small molecules by strategic functionalization of the indene core or the vinyl group. This could involve incorporating electron-donating or electron-withdrawing substituents, extending π-conjugation, or creating specific supramolecular architectures rsc.orgmdpi.com. Computational modeling will play a crucial role in predicting how structural modifications influence properties such as band gap, charge carrier mobility, and light absorption/emission characteristics rsc.orgacs.org. Such tailored materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices nih.govmdpi.comacs.org. For example, exploring vinylindene derivatives as components in conjugated polymers could lead to materials with enhanced performance in optoelectronic devices nih.govresearchgate.net.

Exploration of Emerging Catalytic Applications and Ligand Design Principles

The exploration of emerging catalytic applications for this compound and its derivatives, alongside advancements in ligand design, represents another vital avenue for future research. Vinylindenes can serve as valuable building blocks or ligands in organometallic catalysis. Research could focus on developing novel catalytic systems where vinylindene-based ligands impart specific stereochemical control or enhance catalytic activity and selectivity nih.govut.ac.ir. For instance, the development of chiral vinylindene ligands could lead to highly enantioselective catalytic processes snu.kr. Furthermore, the unique electronic and steric properties of vinylindene scaffolds could be exploited in the design of ligands for transition metal catalysts involved in a wide array of organic transformations, including cross-coupling reactions, C-H functionalization, and polymerization acs.orgnih.govut.ac.irmit.edu. Investigating the potential of vinylindene derivatives in areas such as photocatalysis, electrocatalysis, or as components in metal-organic frameworks (MOFs) could also uncover new catalytic applications. The understanding of metal vinylidene intermediates, which are crucial in many catalytic cycles, could be further deepened through the design of specific vinylindene precursors nih.govresearchgate.net.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-vinyl-1H-indene derivatives?

Answer:
The synthesis of this compound derivatives often involves Friedel-Crafts alkylation, Suzuki coupling, or hydride reduction. For example, 1-(2-phenylethyl)-1H-indene (structurally analogous) is synthesized via alkylation of indene with phenethyl bromide under Lewis acid catalysis (e.g., AlCl₃) . Yield optimization requires:

  • Temperature control : Reactions are typically run at 0–25°C to minimize side reactions.
  • Catalyst selection : Use of anhydrous AlCl₃ improves electrophilic substitution efficiency.
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) isolates pure products.
    Reference protocols for indene-based scaffolds in drug discovery (e.g., Alzheimer’s inhibitors) also highlight microwave-assisted synthesis to reduce reaction times .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR : ¹H and ¹³C NMR (e.g., CDCl₃ as solvent) resolve vinyl proton splitting (δ 5.0–6.5 ppm) and indene aromatic protons (δ 6.8–7.5 ppm). ¹³C shifts at 120–150 ppm confirm sp² carbons .
  • FT-IR : C=C stretching (1600–1680 cm⁻¹) and C-H out-of-plane bending (700–800 cm⁻¹) confirm indene ring integrity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ for C₁₁H₁₀ requires m/z 142.0783) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies in biological data (e.g., cytotoxicity vs. therapeutic efficacy) often arise from structural modifications or assay conditions. Methodological steps include:

  • Structure-activity relationship (SAR) studies : Compare substituent effects. For example, 5,6-dimethoxy substitution on indene enhances cholinesterase inhibition (IC₅₀ = 1.08 µM for BuChE) , while vinyl groups may alter selectivity.
  • Assay standardization : Use validated protocols (e.g., Ellman’s assay for enzyme inhibition ; thioflavin T for Aβ aggregation ).
  • Statistical validation : Apply ANOVA or t-tests to assess significance across replicate experiments .

Advanced: How are computational methods integrated into the design of this compound-based therapeutics?

Answer:

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes. For DDR1 inhibitors, compound 7f (Kd = 5.9 nM) showed hydrogen bonding with Asp784 and hydrophobic interactions in the kinase domain .
  • DFT calculations : B3LYP/6-31G models optimize geometries and predict HOMO-LUMO gaps. Fluorescent indene derivatives exhibit charge-transfer transitions (ΔE = 3.1–3.5 eV) critical for Cu²⁺ sensing .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .

Advanced: What experimental designs validate this compound derivatives as fluorescent chemosensors?

Answer:

  • Synthesis of probes : Introduce electron-withdrawing groups (e.g., hydrazono-dione) to enhance intramolecular charge transfer. Compound 1 (2-phenylhydrazono-indene-dione) showed fluorescence enhancement (λₑₓ = 450 nm) upon Cu²⁺ binding .
  • Selectivity testing : Titrate against competing ions (e.g., Fe³⁺, Zn²⁺) in ethanol/water (9:1).
  • Morphological analysis : SEM/EDS confirms Cu²⁺ incorporation in complexes (e.g., 5.2% Cu by weight) .

Advanced: How are in vivo efficacy studies designed for this compound-based anticancer agents?

Answer:

  • Orthotopic models : Implant pancreatic cancer cells (e.g., PANC-1) into mouse pancreata. Compound 7f (10 mg/kg, oral) reduced tumor weight by 62% in 21 days .
  • Biomarker analysis : Monitor DDR1 phosphorylation (Western blot) and EMT markers (e.g., E-cadherin loss) .
  • Toxicity profiling : Assess liver enzymes (ALT/AST) and body weight changes to rule off-target effects .

Advanced: What strategies address reproducibility challenges in synthesizing chiral this compound derivatives?

Answer:

  • Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation, achieving >90% ee .
  • Crystallography : SHELX-refined X-ray structures (R-factor < 0.05) confirm absolute configurations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.